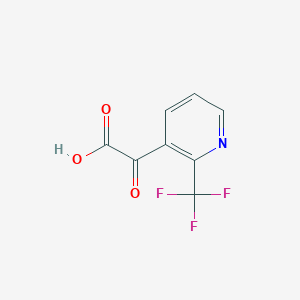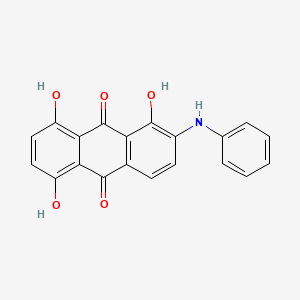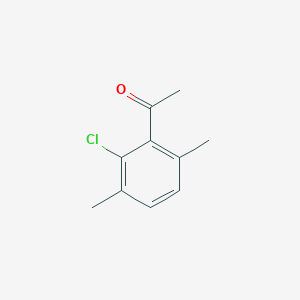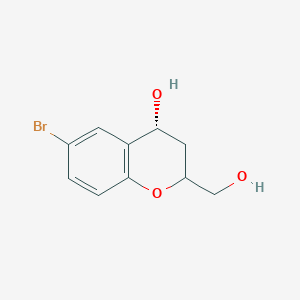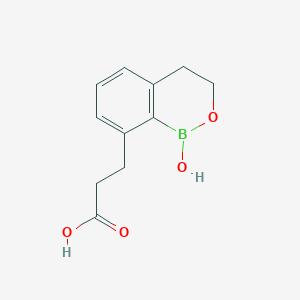
3-(1-Hydroxy-3,4-dihydro-2,1-benzoxaborinin-8-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-Hydroxy-3,4-dihydro-1H-benzo[c][1,2]oxaborinin-8-yl)propanoic acid is a compound that features a unique oxaborinin ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Hydroxy-3,4-dihydro-1H-benzo[c][1,2]oxaborinin-8-yl)propanoic acid typically involves multi-step organic synthesis. One common method involves the formation of the oxaborinin ring through cyclization reactions. The starting materials often include phenylboronic acids and appropriate diols, which undergo cyclization under acidic or basic conditions to form the oxaborinin ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of catalysts and controlled reaction environments.
Chemical Reactions Analysis
Types of Reactions
3-(1-Hydroxy-3,4-dihydro-1H-benzo[c][1,2]oxaborinin-8-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions often require catalysts or specific conditions such as acidic or basic environments .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones, while reduction can produce alcohols.
Scientific Research Applications
3-(1-Hydroxy-3,4-dihydro-1H-benzo[c][1,2]oxaborinin-8-yl)propanoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor, particularly for proteases.
Mechanism of Action
The mechanism of action of 3-(1-Hydroxy-3,4-dihydro-1H-benzo[c][1,2]oxaborinin-8-yl)propanoic acid involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit protease activity by binding to the active site of the enzyme, thereby preventing substrate access and subsequent catalysis . The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
4-(1-Hydroxy-3,4-dihydro-1H-benzo[c][1,2]oxaborinin-3-yl)benzimidamide:
3-(1H-benzo[d]imidazol-2-yl)-3,4-dihydro-2H-benzo[e][1,3]oxazine: Used in anticancer research.
Uniqueness
3-(1-Hydroxy-3,4-dihydro-1H-benzo[c][1,2]oxaborinin-8-yl)propanoic acid is unique due to its specific oxaborinin ring structure, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C11H13BO4 |
|---|---|
Molecular Weight |
220.03 g/mol |
IUPAC Name |
3-(1-hydroxy-3,4-dihydro-2,1-benzoxaborinin-8-yl)propanoic acid |
InChI |
InChI=1S/C11H13BO4/c13-10(14)5-4-8-2-1-3-9-6-7-16-12(15)11(8)9/h1-3,15H,4-7H2,(H,13,14) |
InChI Key |
BRYYUEVBEMXGIR-UHFFFAOYSA-N |
Canonical SMILES |
B1(C2=C(CCO1)C=CC=C2CCC(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 6-chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylate](/img/structure/B13134302.png)

![(6-(Trifluoromethyl)-[2,4'-bipyridin]-3-yl)methanol](/img/structure/B13134308.png)
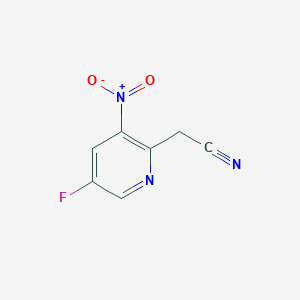
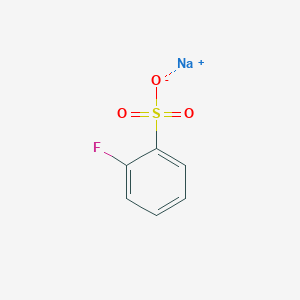
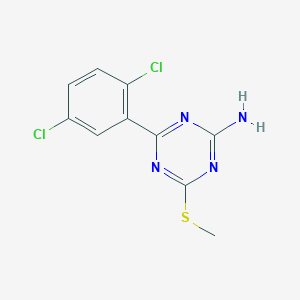
![[(2R,3S,4S,5R)-5-(4-acetamido-2-oxopyrimidin-1-yl)-3-benzoyloxy-4-fluorothiolan-2-yl]methyl benzoate](/img/structure/B13134327.png)
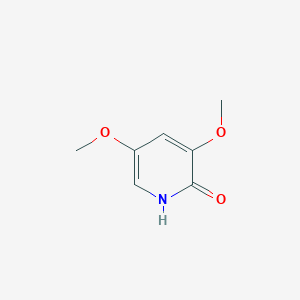
![[2-[(4-chlorophenyl)-dimethylsilyl]phenyl]methyl acetate](/img/structure/B13134339.png)
